![molecular formula C13H17N3O2 B1519196 1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1118787-79-3](/img/structure/B1519196.png)
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
“1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a compound used for proteomics research . Its molecular formula is C13H17N3O2 .
Synthesis Analysis
A review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of “1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is represented by the formula C13H17N3O2 .Scientific Research Applications
1. Hydrogen-Bonded Structural Studies
Research on related chemical structures has shown significant interest in understanding the hydrogen-bonded structures of various compounds. For instance, studies on hydrogen-bonded chains and dimers in pyrazolo[3,4-b]pyridine derivatives reveal a wide range of supramolecular aggregation modes, dependent on changes in peripheral substituents (Trilleras et al., 2008). Similar compounds demonstrate the significance of π-π stacking interactions and hydrogen bonds in forming molecular chains and sheets (Portilla et al., 2011).
2. Synthesis and Functionalization
The reactivity and functionalization of pyrazolo[3,4-b]pyridine derivatives have been a topic of interest. A study by Yıldırım et al. (2005) investigated the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, shedding light on potential synthetic routes and mechanisms for similar compounds (Yıldırım et al., 2005). Another research demonstrated the synthesis of pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives, highlighting efficient methods for producing N-fused heterocycles (Ghaedi et al., 2015).
3. Molecular and Vibrational Analysis
Studies on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine compounds provide insights into their molecular conformations. For example, research on 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its analogs utilized FT-IR, FT-Raman spectra, and DFT calculations to describe the fundamentals of these molecules (Bahgat et al., 2009).
4. Novel Synthetic Methods
Innovative synthetic methods for creating pyrazolo[3,4-b]pyridine derivatives have been explored. A Combes-type reaction was used to generate a library of fused pyridine-4-carboxylic acids, showcasing a versatile approach for synthesizing complex heterocycles (Volochnyuk et al., 2010).
properties
IUPAC Name |
1-tert-butyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-7-6-9(12(17)18)10-8(2)15-16(11(10)14-7)13(3,4)5/h6H,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABWTAJAKLZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)(C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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